![molecular formula C14H16BrIN2 B8156217 5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156217.png)
5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or hydrogenated derivatives.
Scientific Research Applications
5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclohexylmethyl and iodine substituents.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and cyclohexylmethyl substituents.
1-(Cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and iodine substituents.
Uniqueness
5-Bromo-1-(cyclohexylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can participate in various chemical reactions, and the cyclohexylmethyl group, which can influence its physical and chemical properties. This combination of substituents makes it a versatile compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-(cyclohexylmethyl)-3-iodopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrIN2/c15-11-6-12-13(16)9-18(14(12)17-7-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZYSABXLAMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=C2N=CC(=C3)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156137.png)
![5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156144.png)
![5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156152.png)
![5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156160.png)

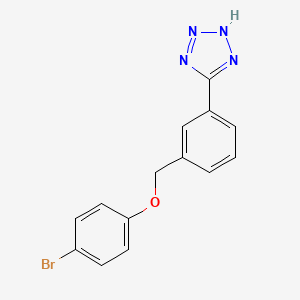
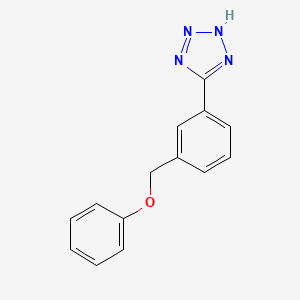
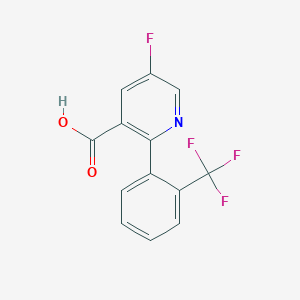
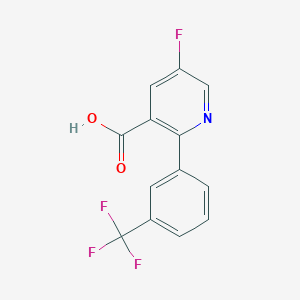
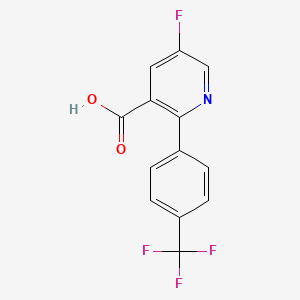
![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156208.png)
![5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156225.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-](/img/structure/B8156235.png)
![5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156237.png)
